

3,3-Dimethyl-2-benzofuran-1(3H)-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-benzofuran-1(3H)-one

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An In-depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-benzofuran-1(3H)-one, a notable member of the phthalide class of compounds, is a versatile synthetic intermediate with a growing presence in medicinal and materials science. Its rigid, bicyclic structure, featuring a gem-dimethyl group at the C3 position, imparts unique steric and electronic properties that are instrumental in directing the course of chemical reactions and influencing biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and known applications, offering a critical resource for researchers engaged in organic synthesis and drug discovery. The genesis of the broader benzofuranone core can be traced to early explorations of natural products, with phthalides first identified as odor constituents in celery's essential oil. [1] Today, the 3,3-disubstituted benzofuranone scaffold is recognized as a recurring motif in a multitude of biologically active molecules.[1]

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the structural representation and systematic naming of **3,3-Dimethyl-2-benzofuran-1(3H)-one**.

IUPAC Name: **3,3-Dimethyl-2-benzofuran-1(3H)-one**

This systematic name is derived from the parent heterocycle, 2-benzofuran-1(3H)-one, with two methyl substituents at the 3-position.

Synonyms:

- 3,3-dimethylphthalide
- 1(3H)-Isobenzofuranone, 3,3-dimethyl-[2]

Chemical Identifiers:

- CAS Number: 1689-09-4[2][3][4][5][6][7]
- Molecular Formula: C₁₀H₁₀O₂[3][4][8]
- Molecular Weight: 162.19 g/mol [3]
- InChI: InChI=1S/C10H10O2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3[2][4]
- SMILES: CC1(C2=CC=CC=C2C(=O)O1)C[3][4][7]

The chemical structure is depicted in the following diagram:

Caption: Chemical structure of **3,3-Dimethyl-2-benzofuran-1(3H)-one**.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

Property	Value	Reference
Appearance	Off-white to light yellow powder	[9]
Melting Point	69-70 °C	[7]
Boiling Point	Not available	[7]
Density	Not available	[7]
Flash Point	117.8 °C	[10]
Water Solubility	log10WS: -2.58	[11]
LogP (Octanol/Water)	2.092	[10][11]

Synthesis

A documented method for the synthesis of 3,3-dimethylphthalide involves a palladium-catalyzed carbonylative annulation of 2-iodobenzyl alcohols with arylacetylenes. While the full detailed protocol from the primary literature requires access to the specific publication, the general approach highlights a modern synthetic strategy for accessing this class of compounds.

Spectroscopic Characterization

The structural elucidation of **3,3-Dimethyl-2-benzofuran-1(3H)-one** is confirmed through various spectroscopic techniques.

Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for the specific title compound are not readily available in the public domain. However, analysis of closely related benzofuranone derivatives provides expected chemical shift regions. For the aromatic protons, signals would be expected in the range of δ 7-8 ppm. The gem-dimethyl protons would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon would exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically observed in the region of 1760-1800 cm^{-1} . Aromatic C-H and C=C stretching vibrations would also be present.

Reactivity and Applications

3,3-Dimethyl-2-benzofuran-1(3H)-one serves as a valuable building block in organic synthesis. The lactone functionality is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate functionalized benzoic acid derivatives. The aromatic ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the lactone.

A significant application of this compound is its use as a key intermediate in the synthesis of other complex molecules. For instance, it is a precursor to 10,10-dimethylantrone and the antidepressant drug melitracenium chloride.^{[1][8]}

The broader class of benzofuranones has been investigated for a range of biological activities, including potential applications as antioxidants and in materials science as components of dyes.^[1]

Safety Information

While a specific Safety Data Sheet (SDS) for **3,3-Dimethyl-2-benzofuran-1(3H)-one** is not readily available in the provided search results, general laboratory safety precautions should be followed when handling this compound. Based on the SDS for the related compound dimethyl phthalate, it is advisable to avoid contact with skin and eyes and to use in a well-ventilated area.^{[12][13][14]} Personal protective equipment, including gloves and safety glasses, should be worn. For detailed and specific safety information, it is crucial to consult the supplier's SDS.

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